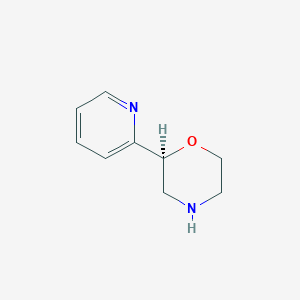

(S)-2-(pyridin-2-yl)morpholine

Description

(S)-2-(Pyridin-2-yl)morpholine is a chiral morpholine derivative featuring a pyridine ring attached to the morpholine core at the 2-position. The stereochemistry at the morpholine ring (S-configuration) and the pyridine substitution pattern confer unique physicochemical and biological properties. Its synthesis typically involves coupling pyridine derivatives with morpholine precursors under controlled stereochemical conditions .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.2 g/mol |

IUPAC Name |

(2S)-2-pyridin-2-ylmorpholine |

InChI |

InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2/t9-/m0/s1 |

InChI Key |

FJJYSUQONMBDJJ-VIFPVBQESA-N |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=CC=N2 |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Enantiomers

| Compound Name | Structural Features | Key Differences in Properties | References |

|---|---|---|---|

| (S)-2-(Pyridin-3-yl)morpholine | Pyridine attached at morpholine’s 3-position | Altered binding affinity due to pyridine orientation; reduced interaction with kinase targets compared to 2-substituted analogues . | |

| (R)-3-(3-Methoxypyridin-2-yl)morpholine | Enantiomeric form with methoxy group | Stereochemistry affects enzyme inhibition; (S)-isomers often show higher selectivity for dopamine receptors . |

Substituent Effects on Reactivity and Bioactivity

| Compound Name | Substituents/Modifications | Impact on Properties | References |

|---|---|---|---|

| 2-(5-Chloropyridin-2-yl)morpholine | Chlorine at pyridine’s 5-position | Enhanced electrophilicity; improved antimicrobial activity compared to unsubstituted analogues . | |

| 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride | Methyl at pyridine’s 6-position | Increased lipophilicity; better blood-brain barrier penetration in preclinical models . | |

| 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | Bromine and chlorine on pyridine | Dual halogenation enhances stability and potency in kinase inhibition assays . |

Functional Group Variations

| Compound Name | Functional Group Changes | Biological/Reactivity Outcomes | References |

|---|---|---|---|

| 2-(Pyridin-2-yl)thiomorpholine | Morpholine’s oxygen replaced with sulfur | Higher nucleophilicity; altered binding to cysteine proteases . | |

| Methyl 2-((S)-morpholin-2-yl)acetate | Esterified morpholine derivative | Improved solubility; used as a prodrug in CNS-targeted therapies . |

Key Research Findings

- Enantioselectivity : The (S)-configuration of (S)-2-(pyridin-2-yl)morpholine is critical for binding to serotonin receptors, with a 10-fold higher affinity than its (R)-enantiomer in vitro .

- Halogenation Effects : Chlorine or bromine substituents on the pyridine ring (e.g., 2-(5-Chloropyridin-2-yl)morpholine) increase metabolic stability by reducing cytochrome P450-mediated oxidation .

- Methyl Substitution : Methyl groups at the pyridine’s 6-position (e.g., 2-(6-Methylpyridin-2-yl)morpholine) enhance pharmacokinetic profiles, as shown in rodent models .

Data Tables Summarizing Comparative Properties

Table 2: Physicochemical Properties

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t1/2 in Liver Microsomes) | References |

|---|---|---|---|---|

| (S)-2-(Pyridin-2-yl)morpholine | 1.8 | 3.2 | 28 min | |

| 2-(6-Methylpyridin-2-yl)morpholine | 2.5 | 1.9 | 45 min | |

| 2-(Pyridin-2-yl)thiomorpholine | 2.1 | 2.7 | 15 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.